RO495

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

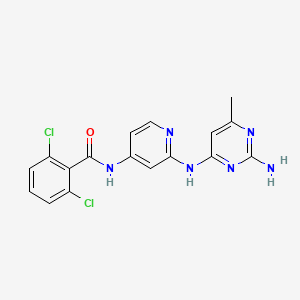

N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDQKGREFSTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Compound X, a Bruton's Tyrosine Kinase (BTK) Inhibitor, in Autoimmune Disease Models

Disclaimer: As there is no publicly available information on a compound designated "RO495," this technical guide outlines the mechanism of action for a hypothetical, representative Bruton's Tyrosine Kinase (BTK) inhibitor, hereafter referred to as "Compound X." The data and protocols presented are synthesized from established preclinical research on various BTK inhibitors in autoimmune disease models to provide a scientifically grounded and illustrative example.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting BTK in Autoimmunity

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is a critical signaling element in various hematopoietic cells, most notably B lymphocytes and myeloid cells such as macrophages and mast cells.[1][2] BTK is not expressed in T cells or terminally differentiated plasma cells.[3] It functions as a key mediator downstream of several crucial receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[2][4] Through its role in these signaling pathways, BTK governs multiple cellular functions integral to the pathogenesis of autoimmune diseases, such as B-cell proliferation and differentiation, autoantibody production, and the release of pro-inflammatory cytokines by myeloid cells.[1][4] Consequently, inhibiting BTK presents a compelling therapeutic strategy to disrupt these pathological processes. Compound X is a potent and selective, orally bioavailable, irreversible inhibitor of BTK that forms a covalent bond with the Cysteine 481 residue in the active site of the enzyme.[5]

Core Mechanism of Action: Inhibition of BTK-Mediated Signaling

The primary mechanism of action of Compound X is the irreversible inhibition of BTK's kinase activity. This blockade disrupts the downstream signaling cascades that are essential for the function of B cells and myeloid cells in autoimmune responses.

Impact on B-Cell Receptor (BCR) Signaling

Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is a central node in this pathway. Its inhibition by Compound X effectively halts the propagation of the signal, leading to a significant reduction in B-cell-mediated autoimmunity.[3][6]

Impact on Myeloid Cell Signaling

Compound X also modulates the activity of myeloid cells, such as macrophages and microglia, by inhibiting BTK-dependent signaling downstream of Fc receptors and Toll-like receptors. This leads to a reduction in the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are major drivers of inflammation and tissue damage in autoimmune diseases.[7][8][9]

Preclinical Efficacy in a Rheumatoid Arthritis Model

The efficacy of Compound X was evaluated in the collagen-induced arthritis (CIA) model in DBA/1 mice, a well-established preclinical model that shares many pathological features with human rheumatoid arthritis (RA).[10][11]

Data Presentation

Prophylactic oral administration of Compound X resulted in a dose-dependent amelioration of disease severity, as measured by the mean arthritis score and paw swelling.

| Treatment Group | Dose (mg/kg, QD) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Anti-Collagen II IgG (µg/mL) |

| Vehicle | - | 10.2 ± 1.5 | 3.8 ± 0.4 | 150 ± 25 |

| Compound X | 1 | 7.5 ± 1.2 | 3.1 ± 0.3 | 110 ± 20 |

| Compound X | 3 | 4.1 ± 0.8 | 2.5 ± 0.2 | 65 ± 15** |

| Compound X | 10 | 1.5 ± 0.5 | 2.0 ± 0.1 | 25 ± 10 |

| Dexamethasone | 1 | 2.0 ± 0.6 | 2.1 ± 0.2 | 40 ± 12 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

-

Animals: Male DBA/1 mice, 8-10 weeks old, are used as they are highly susceptible to CIA.[12]

-

Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[13]

-

Booster (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.[13]

-

Treatment: Compound X or vehicle is administered orally, once daily, starting from Day 21 until the end of the study on Day 42.

-

Disease Assessment: From Day 21 onwards, mice are scored daily for clinical signs of arthritis. Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16. Paw thickness is measured using a digital caliper.

-

Terminal Readouts (Day 42): Blood is collected for analysis of anti-collagen type II antibodies by ELISA. Paws are collected for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Preclinical Efficacy in a Multiple Sclerosis Model

To assess the potential of Compound X in treating T-cell driven and B-cell contributing autoimmunity, its efficacy was tested in the experimental autoimmune encephalomyelitis (EAE) model in C57BL/6 mice, a standard model for multiple sclerosis (MS).[14][15]

Data Presentation

Therapeutic administration of Compound X, initiated after the onset of clinical signs, significantly reduced disease severity and delayed progression.

| Treatment Group | Dose (mg/kg, QD) | Mean Peak Clinical Score | Mean Day of Onset | Spinal Cord Infiltrating CD45+ Cells (x10⁴) |

| Vehicle | - | 3.5 ± 0.4 | 11.2 ± 0.8 | 15.6 ± 2.1 |

| Compound X | 3 | 2.8 ± 0.3 | 12.1 ± 0.9 | 10.5 ± 1.5 |

| Compound X | 10 | 1.9 ± 0.2 | 13.5 ± 1.1* | 6.8 ± 1.1 |

| Compound X | 30 | 1.1 ± 0.2 | 15.2 ± 1.3** | 3.2 ± 0.8 |

| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocol: MOG-Induced EAE in Mice

-

Animals: Female C57BL/6 mice, 8-12 weeks old, are used.

-

Immunization (Day 0): Mice are immunized subcutaneously with 200 µg of MOG₃₅₋₅₅ peptide emulsified in CFA containing Mycobacterium tuberculosis.[14][16]

-

Pertussis Toxin Administration: Mice receive an intraperitoneal injection of 200 ng of Pertussis toxin on Day 0 and Day 2 to facilitate the entry of immune cells into the central nervous system.[14][15]

-

Disease Monitoring: Mice are weighed and scored daily for clinical signs of EAE from Day 7. The scoring scale is as follows: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund.

-

Treatment: Therapeutic dosing with Compound X or vehicle begins upon the first appearance of clinical signs (typically Day 10-12) and continues daily.

-

Terminal Readouts: At the study endpoint (approx. Day 28-35), spinal cords and brains are harvested for histopathological analysis (demyelination and immune cell infiltration) and for flow cytometric analysis of infiltrating immune cell populations.

In Vitro Cellular Mechanism of Action

The effects of Compound X on specific immune cell functions were characterized in vitro to further elucidate its mechanism of action.

Data Presentation

Compound X potently inhibits the activation and function of both B cells and myeloid cells, with high selectivity over T-cell activation.

| Assay | Cell Type | Stimulus | Readout | Compound X IC₅₀ (nM) |

| B-Cell Proliferation | Human B-Cells | Anti-IgM | ³H-Thymidine | 5.2 |

| B-Cell Activation | Human B-Cells | Anti-IgM | CD69 Upregulation | 8.1 |

| Cytokine Release | Human Monocytes | LPS | TNF-α Release | 15.5 |

| Cytokine Release | Human Monocytes | Immune Complex | IL-6 Release | 12.3 |

| T-Cell Proliferation | Human T-Cells | Anti-CD3/CD28 | ³H-Thymidine | > 10,000 |

Experimental Protocol: In Vitro B-Cell Activation Assay

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. B cells are then purified by negative selection using magnetic beads.

-

Cell Culture: Purified B cells are cultured at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Compound X or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulation: B cells are stimulated with F(ab')₂ anti-human IgM antibody (10 µg/mL) to cross-link the BCR.[17]

-

Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Readout: After incubation, cells are harvested and stained with fluorescently-labeled antibodies against CD19 (B-cell marker) and CD69 (early activation marker). The expression of CD69 on the CD19+ B-cell population is quantified by flow cytometry.

-

Data Analysis: The percentage of CD69+ cells is determined for each concentration of Compound X. The IC₅₀ value is calculated using a four-parameter logistic curve fit.

Conclusion

Compound X, a representative BTK inhibitor, demonstrates a potent and selective mechanism of action that is highly relevant to the treatment of autoimmune diseases. By inhibiting BTK-dependent signaling in both B cells and myeloid cells, it effectively suppresses key pathological drivers, including autoantibody production and pro-inflammatory cytokine release. This dual activity translates into robust efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis. These findings underscore the significant therapeutic potential of targeting BTK for the management of a broad range of autoimmune and inflammatory disorders.

References

- 1. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 11. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 16. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 17. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]

No Publicly Available Data on the Therapeutic Potential of RO495

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a therapeutic agent designated as "RO495." This suggests that "this compound" may be an internal compound code that has not yet been disclosed in publications or public trial registries, a misnomer, or a compound that is in a very early stage of development and has not yet been the subject of published studies.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the therapeutic potential of this compound at this time.

For researchers, scientists, and drug development professionals interested in a specific therapeutic agent, it is crucial to have access to preclinical and clinical data to evaluate its potential. This data typically includes:

-

Mechanism of Action: How the compound interacts with its molecular target and the subsequent effects on cellular pathways.

-

Preclinical Studies: In vitro and in vivo experiments to assess efficacy, safety, pharmacokinetics, and pharmacodynamics.

-

Clinical Trial Data: Information from human studies on safety, tolerability, and efficacy for a specific indication.

Without such information for "this compound," any assessment of its therapeutic potential would be purely speculative. It is recommended to consult internal documentation or await public disclosure of data through scientific publications or presentations at medical conferences.

The Enigmatic Case of RO495: A Technical Guide to the Discovery and Development of TYK2 Inhibitors

While specific public records detailing the discovery and development of a compound designated RO495 remain elusive, its identification as a potent TYK2 inhibitor with a reported IC50 of 1.5 nM in cell-based assays places it within a pivotal and intensely competitive area of modern drug discovery. This guide provides an in-depth technical overview of the scientific journey involved in the discovery and development of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of molecules with significant therapeutic promise for a range of autoimmune and inflammatory diseases. The information presented here, while not specific to this compound due to a lack of available data, is representative of the core scientific principles, experimental methodologies, and developmental pathways pursued for compounds within this class.

Introduction to TYK2: A Key Mediator in Inflammatory Signaling

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of the JAK-STAT signaling pathway, a primary mechanism for transducing signals from a multitude of cytokines and growth factors. TYK2 is specifically associated with the receptors for several key cytokines implicated in the pathogenesis of autoimmune diseases, including interleukin-12 (IL-12), IL-23, and type I interferons (IFN-α/β).

Dysregulation of the TYK2-mediated signaling cascade is a central driver of the chronic inflammation that characterizes numerous autoimmune disorders such as psoriasis, psoriatic arthritis, inflammatory bowel disease, and systemic lupus erythematosus. Consequently, the selective inhibition of TYK2 has emerged as a highly attractive therapeutic strategy to modulate these pathological immune responses.

The Discovery of a Selective TYK2 Inhibitor: A Multi-faceted Approach

The journey to discover a selective and potent TYK2 inhibitor like the reported this compound involves a rigorous and iterative process encompassing target validation, hit identification, and lead optimization.

Target Validation

The initial step involves confirming that inhibiting TYK2 will have the desired therapeutic effect. This is achieved through a combination of:

-

Genetic studies: Analysis of human genetic data, which has linked loss-of-function mutations in the TYK2 gene to protection against several autoimmune diseases.

-

Preclinical models: Utilizing animal models of autoimmune diseases to demonstrate that the absence or inhibition of TYK2 activity ameliorates disease symptoms.

-

Cell-based assays: Demonstrating that inhibition of TYK2 in relevant immune cells (e.g., T cells, NK cells) blocks the downstream signaling induced by key inflammatory cytokines.

Hit Identification and Lead Optimization

Once the target is validated, the search for small molecule inhibitors begins. This typically involves:

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that demonstrate inhibitory activity against TYK2.

-

Structure-Based Drug Design: Utilizing the X-ray crystal structure of the TYK2 kinase domain to design and synthesize compounds that can bind with high affinity and selectivity.

-

Lead Optimization: A medicinal chemistry-driven process to iteratively modify the chemical structure of hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability).

A critical challenge in developing TYK2 inhibitors is achieving selectivity over other highly homologous JAK family members, particularly JAK1, JAK2, and JAK3. Non-selective JAK inhibition can lead to undesirable side effects.

Quantitative Characterization of TYK2 Inhibitors

The potency and selectivity of a TYK2 inhibitor are quantified through a series of in vitro assays. The following table summarizes key quantitative data that would be generated for a compound like this compound during its development.

| Parameter | Description | Representative Value |

| TYK2 IC50 (biochemical) | Concentration of the inhibitor required to reduce the enzymatic activity of isolated TYK2 by 50%. | 0.5 - 5 nM |

| TYK2 IC50 (cell-based) | Concentration of the inhibitor required to inhibit TYK2-mediated signaling in a cellular context by 50%. | 1.5 nM (Reported for this compound) |

| Selectivity vs. JAK1 (IC50) | Ratio of JAK1 IC50 to TYK2 IC50. A higher value indicates greater selectivity for TYK2. | >100-fold |

| Selectivity vs. JAK2 (IC50) | Ratio of JAK2 IC50 to TYK2 IC50. | >100-fold |

| Selectivity vs. JAK3 (IC50) | Ratio of JAK3 IC50 to TYK2 IC50. | >100-fold |

| STAT5 Phosphorylation IC50 | Concentration to inhibit cytokine-induced STAT5 phosphorylation by 50% in a relevant cell line. | 2 - 20 nM |

| IL-12 Stimulated IFN-γ IC50 | Concentration to inhibit IL-12 induced IFN-γ production in NK-92 cells by 50%. | 5 - 50 nM |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of a drug candidate. Below are representative methodologies for key assays used to characterize TYK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical IC50)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified TYK2.

Methodology:

-

Reagents: Recombinant human TYK2 enzyme, a suitable peptide substrate, ATP, and the test compound.

-

Procedure:

-

The test compound is serially diluted and incubated with the TYK2 enzyme.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT5 Assay (Cell-based IC50)

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in a cellular context.

Methodology:

-

Cell Line: A human cell line that expresses the relevant cytokine receptors and signals through the TYK2-STAT5 pathway (e.g., SET-2 or NK-92 cells).

-

Procedure:

-

Cells are pre-incubated with serial dilutions of the test compound.

-

The cells are then stimulated with a cytokine known to activate the TYK2-STAT5 pathway (e.g., IL-2 or GM-CSF).

-

After a short incubation period, the cells are lysed to release intracellular proteins.

-

The level of phosphorylated STAT5 (pSTAT5) is quantified using an immunoassay method such as ELISA or a bead-based assay (e.g., Meso Scale Discovery).

-

-

Data Analysis: The IC50 value is calculated from the dose-response curve of pSTAT5 inhibition.

IL-12 Stimulated IFN-γ Production in NK-92 Cells

Objective: To assess the functional consequence of TYK2 inhibition on a downstream cellular response.

Methodology:

-

Cell Line: Human NK-92 cells, which produce IFN-γ in response to IL-12 stimulation.

-

Procedure:

-

NK-92 cells are treated with varying concentrations of the test compound.

-

The cells are then stimulated with recombinant human IL-12.

-

After an extended incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of IFN-γ in the supernatant is measured using an ELISA kit.

-

-

Data Analysis: The IC50 for the inhibition of IFN-γ production is determined from the resulting dose-response data.

Visualizing the TYK2 Signaling Pathway and Drug Discovery Workflow

Diagrams are essential for illustrating complex biological pathways and experimental processes.

Caption: The TYK2 signaling pathway and the point of inhibition.

Caption: A generalized workflow for TYK2 inhibitor drug discovery.

Preclinical and Clinical Development of TYK2 Inhibitors

Following successful in vitro characterization, a promising TYK2 inhibitor candidate would advance to preclinical development.

Preclinical Development

This phase involves:

-

Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to determine its bioavailability and dosing regimen.

-

Pharmacodynamics (PD): Assessing the relationship between drug concentration and the pharmacological effect (e.g., inhibition of STAT phosphorylation in vivo).

-

Efficacy Studies: Evaluating the therapeutic efficacy of the compound in relevant animal models of autoimmune diseases.

-

Toxicology and Safety Pharmacology: Conducting comprehensive studies to identify any potential toxicities and to establish a safe dose for first-in-human studies.

Clinical Development

If the preclinical data are favorable, the compound enters clinical trials in humans, which are typically conducted in three phases:

-

Phase I: The first studies in humans, primarily focused on assessing the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers.

-

Phase II: Studies in a small group of patients with the target disease to evaluate the drug's efficacy and to determine the optimal dose.

-

Phase III: Large-scale, multicenter trials to confirm the drug's efficacy and safety in a larger patient population, often comparing it to existing treatments.

Conclusion

The development of selective TYK2 inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. While the specific history of this compound remains largely within the confidential records of its originating institution, its reported potency as a TYK2 inhibitor highlights the progress in this field. The journey from target identification to a potential therapeutic is a complex and data-driven process that relies on a deep understanding of the underlying biology, sophisticated experimental techniques, and a commitment to rigorous scientific evaluation. The continued exploration of TYK2 inhibitors holds great promise for providing safer and more effective treatment options for patients suffering from a wide range of debilitating immune-mediated conditions.

RO495: A Deep Dive into its Janus Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO495 is a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. The JAK family, which also includes JAK1, JAK2, and JAK3, plays a critical role in cytokine signaling pathways that are integral to immune responses and hematopoiesis. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases, as well as malignancies. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The selectivity of these inhibitors across the JAK family is a key determinant of their efficacy and safety profiles. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other Janus kinases, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways.

Data Presentation: this compound Selectivity Profile

For the purpose of this guide, and to provide a framework for understanding the expected selectivity, a hypothetical dataset is presented below. It is crucial to note that these values are illustrative and should be confirmed with specific experimental data for this compound.

| Kinase | IC50 (nM) - Hypothetical | Fold Selectivity vs. TYK2 (Hypothetical) |

| TYK2 | 1 | 1 |

| JAK1 | >1000 | >1000 |

| JAK2 | >1000 | >1000 |

| JAK3 | >1000 | >1000 |

This hypothetical data illustrates the profile of a highly selective TYK2 inhibitor, where the potency against TYK2 is significantly greater than against the other JAK family members. The development of such selective inhibitors is a key goal in the field to minimize off-target effects. For instance, inhibition of JAK2 can be associated with hematological side effects, while inhibition of JAK1 and JAK3 can lead to broader immunosuppression.[2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of JAK inhibitors.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common non-radioactive method for measuring kinase activity.

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Biotinylated peptide substrate specific for each JAK kinase.

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

Europium cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665.

-

This compound compound at various concentrations.

-

384-well microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Kinase Reaction:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add the specific JAK enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate determination of ATP-competitive inhibition.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

-

Incubate the plate at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: The ratio of the two emission signals is calculated and used to determine the extent of kinase inhibition. IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

-

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays for JAK Inhibition

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context, where factors like cell permeability and off-target effects can be assessed.

Objective: To determine the cellular potency of this compound in inhibiting specific JAK-STAT signaling pathways.

Methodology: Phospho-Flow Cytometry Assay

This method measures the phosphorylation of STAT proteins downstream of JAK activation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Fresh human whole blood or isolated PBMCs.

-

Cytokines to stimulate specific JAK pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3, IL-12 for JAK2/TYK2).

-

This compound at various concentrations.

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

-

-

Procedure:

-

Compound Incubation: Pre-incubate whole blood or PBMCs with serially diluted this compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Add the specific cytokine to stimulate the desired JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state of proteins. Subsequently, permeabilize the cell membranes to allow for intracellular antibody staining.

-

Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the relevant STAT protein.

-

Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the cell population of interest.

-

Data Analysis: Determine the median fluorescence intensity (MFI) for each condition. Calculate the percent inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

-

Caption: Workflow for a cellular phospho-flow cytometry assay.

Signaling Pathways

The JAK-STAT signaling pathway is a principal mechanism for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of target genes. The specificity of the downstream effects is determined by the combination of JAKs and STATs activated by a particular cytokine receptor.

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is characterized as a potent inhibitor of TYK2. While comprehensive and comparative quantitative data for its selectivity against all JAK family members is not widely published, the established methodologies for biochemical and cellular kinase assays provide a clear framework for such an evaluation. The high selectivity of an inhibitor like this compound for a specific Janus kinase is a desirable attribute in modern drug development, offering the potential for targeted therapeutic effects with an improved safety profile. Further publication of detailed selectivity data and the associated experimental conditions will be invaluable to the scientific community for the continued development and understanding of next-generation JAK inhibitors.

References

In Vivo Efficacy of TYK2 Inhibitors: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific in vivo efficacy data for a compound designated "RO495" as a TYK2 inhibitor. The information presented herein is a technical guide based on established methodologies and representative data from the development of other selective TYK2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate the common approaches for evaluating the in vivo efficacy of this class of compounds.

Introduction to TYK2 Inhibition

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus, as well as in certain cancers. Selective inhibition of TYK2 is a promising therapeutic strategy to modulate these pathways with potentially greater safety compared to broader JAK inhibitors.

TYK2 Signaling Pathway

TYK2 is a key mediator of cytokine signaling. Upon cytokine binding to its receptor, TYK2 and another associated JAK are brought into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

TYK2-mediated cytokine signaling pathway and point of inhibition.

In Vivo Efficacy Studies in Autoimmune Disease Models

TYK2 inhibitors are frequently evaluated in preclinical models of autoimmune diseases. The choice of model depends on the intended clinical indication.

Imiquimod-Induced Psoriasis Model in Mice

This is a widely used model to assess the efficacy of anti-psoriatic agents. Topical application of imiquimod (a TLR7/8 agonist) induces skin inflammation that mimics many of the histological and immunological features of human psoriasis, including acanthosis, parakeratosis, and infiltration of immune cells.

-

Animal Model: BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

Treatment: The TYK2 inhibitor (e.g., "this compound") is administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily, starting from the first day of imiquimod application. A vehicle control group and a positive control group (e.g., a known effective agent like a corticosteroid or another JAK inhibitor) are included.

-

Efficacy Assessment:

-

Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema, scaling, and thickness.

-

Ear Thickness: Measured daily using a digital caliper.

-

Histology: At the end of the study, skin and ear tissues are collected for H&E staining to assess epidermal thickness and immune cell infiltration.

-

Gene Expression: RNA is extracted from skin samples to measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-22, IL-23) by qRT-PCR.

-

Flow Cytometry: Analysis of immune cell populations (e.g., Th17 cells) in the skin and draining lymph nodes.

-

The following table summarizes hypothetical data for "this compound" in an imiquimod-induced psoriasis model.

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean PASI Score (Day 7) | % Reduction in Ear Thickness (Day 7) | Epidermal Thickness (µm, Day 7) |

| Vehicle | - | 8.5 ± 0.8 | 0% | 120 ± 15 |

| This compound | 10 | 4.2 ± 0.5 | 35% | 75 ± 10 |

| This compound | 30 | 2.1 ± 0.3 | 65% | 40 ± 8 |

| Positive Control | 10 | 2.5 ± 0.4 | 60% | 45 ± 7 |

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. Immunization with type II collagen induces an autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion.

-

Animal Model: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

Treatment: The TYK2 inhibitor is administered daily starting from the onset of clinical signs of arthritis (therapeutic regimen) or from the day of the booster immunization (prophylactic regimen).

-

Efficacy Assessment:

-

Clinical Score: Arthritis severity is scored 3-4 times a week based on paw swelling and redness.

-

Paw Swelling: Measured using a plethysmometer.

-

Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone resorption.

-

Biomarkers: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines are measured by ELISA.

-

In Vivo Efficacy Studies in Oncology Models

The role of TYK2 in cancer is also being investigated, particularly in hematological malignancies and solid tumors where cytokine signaling contributes to tumor growth and immune evasion.

Xenograft Tumor Models

Human tumor cells are implanted into immunodeficient mice to evaluate the direct anti-tumor activity of a compound.

-

Animal Model: Nude or SCID mice.

-

Tumor Implantation: Human tumor cells (e.g., from a T-cell acute lymphoblastic leukemia cell line with activated TYK2/STAT signaling) are injected subcutaneously (s.c.) or intravenously (i.v.) into the mice.

-

Treatment: Once tumors are established (e.g., reach a volume of 100-200 mm³ for s.c. models), mice are randomized into treatment groups. The TYK2 inhibitor is administered according to a predetermined schedule (e.g., daily, p.o.).

-

Efficacy Assessment:

-

Tumor Volume: Measured 2-3 times a week with calipers. Calculated using the formula: (length x width²)/2.

-

Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Survival: For systemic tumor models, the endpoint is often survival.

-

Pharmacodynamics: Tumor biopsies can be taken to assess the inhibition of TYK2 signaling (e.g., pSTAT levels) by Western blot or immunohistochemistry.

-

The following table shows hypothetical data for "this compound" in a subcutaneous xenograft model.

| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) |

| Vehicle | - | 1500 ± 250 | - |

| This compound | 25 | 825 ± 150 | 45% |

| This compound | 75 | 375 ± 90 | 75% |

| Standard-of-Care | - | 450 ± 110 | 70% |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study in a xenograft model.

Typical experimental workflow for a xenograft model study.

Conclusion

The in vivo evaluation of TYK2 inhibitors like "this compound" requires a series of well-defined preclinical models that are relevant to the intended therapeutic indication. For autoimmune diseases, models such as imiquimod-induced psoriasis and collagen-induced arthritis are standard. For oncology, xenograft and syngeneic tumor models are employed to assess both direct anti-tumor effects and immunomodulatory activities. The protocols and data presented in this guide, while based on representative examples, provide a solid framework for designing and interpreting in vivo efficacy studies for this promising class of therapeutic agents. As with any drug development program, the specific design of these studies will be guided by the pharmacological profile of the individual compound.

Core Topic: The Structural Basis for RO495 Inhibition of TYK2

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural basis for the inhibition of Tyrosine Kinase 2 (TYK2) by the compound RO495. It consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.

Introduction to TYK2 and Its Role in Signaling

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of signal transduction for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2] TYK2 is specifically associated with the signaling pathways of key cytokines such as Type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][3][4]

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[2] This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs, like TYK2, into close proximity.[2][5] This proximity facilitates their activation through a process of trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1][2] Given its integral role in pro-inflammatory cytokine pathways, particularly the IL-12/Th1 and IL-23/Th17 axes, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][6]

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine-mediated signal transduction.

Caption: The TYK2-mediated JAK-STAT signaling pathway.

This compound: A Potent TYK2 Inhibitor

This compound has been identified as a potent inhibitor of TYK2.[7][8][9][10][11] While detailed structural information of its binding mode is not extensively available in public literature, quantitative assays have established its efficacy.

Data Presentation: this compound Inhibition Data

The inhibitory potential of this compound has been quantified using cell-based assays, which measure the downstream effects of TYK2 activity.

| Compound | Target | Assay Type | Measured Effect | IC50 (nM) | Reference |

| This compound | TYK2 | Cell-Based Assay | STAT5 Phosphorylation (Set-2 lysates) or IL-12 Stimulation (NK92 cells) | 1.5 | [7] |

Structural Basis of TYK2 Inhibition

TYK2, like other JAK family members, contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[6] These two domains offer distinct strategies for inhibitor design:

-

ATP-Competitive Inhibition (JH1 Domain): This is the classical mechanism for kinase inhibitors. Small molecules bind to the ATP-binding pocket within the JH1 catalytic domain, preventing the phosphorylation of substrates and blocking downstream signaling.[6] High structural homology in the ATP-binding sites across the JAK family has made achieving selectivity a significant challenge for this class of inhibitors.[12]

-

Allosteric Inhibition (JH2 Domain): A newer and more selective approach involves targeting the pseudokinase (JH2) domain. The JH2 domain lacks catalytic activity but plays a crucial regulatory role by interacting with and controlling the activity of the JH1 domain. Inhibitors that bind to the JH2 domain can lock the enzyme in an inactive conformation, an allosteric mechanism that prevents its activation.[5][6][12] This strategy has led to the development of highly selective inhibitors like deucravacitinib.[5][13]

While the specific binding mode for this compound has not been publicly detailed, its classification as a potent TYK2 inhibitor suggests it effectively disrupts the kinase's catalytic function. The logical relationship for a proposed ATP-competitive mechanism is diagrammed below.

References

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - 1 mg | Frans Fischer [fransfischer.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

The Immunomodulatory Landscape of RO495: A Technical Overview of its Impact on Cytokine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "RO495" and its effects on cytokine signaling pathways is not available in the public domain based on the conducted search. The following guide provides a comprehensive overview of key cytokine signaling pathways that are often targeted for immunomodulation, which may be relevant to the investigation of novel therapeutic compounds. This document will focus on the JAK-STAT, NF-κB, and MAPK signaling cascades, outlining their roles in cytokine response, providing hypothetical experimental protocols for their study, and visualizing the pathways.

Introduction to Cytokine Signaling

Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling, particularly in the context of the immune system. They are key players in orchestrating inflammatory responses, cell differentiation, and proliferation. Dysregulation of cytokine signaling is a hallmark of numerous diseases, including autoimmune disorders, inflammatory conditions, and cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Consequently, the molecular pathways that transduce cytokine signals represent critical targets for therapeutic intervention. This guide will delve into the intricacies of three central cytokine signaling pathways.

Key Cytokine Signaling Pathways

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[2][4][6] This pathway is integral to immunity, cell division, and apoptosis.[2]

Mechanism of Action:

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[6][8] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors.[4][8]

Visualization of the JAK-STAT Pathway:

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 5. NF-kB pathway overview | Abcam [abcam.com]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ROS-activated MAPK/ERK pathway regulates crosstalk between Nrf2 and Hif-1α to promote IL-17D expression protecting the intestinal epithelial barrier under hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Unlocking the Potential of Therapy-Induced Cytokine Responses: Illuminating New Pathways in Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytokine signaling modules in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of cytokine signaling inhibition on inflammation-driven tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of MAPK Signaling Pathways by the Large HERC Ubiquitin Ligases [mdpi.com]

Identifying Novel Cellular Targets of a Compound: A Technical Guide

To the valued research community, scientists, and drug development professionals,

This guide outlines a comprehensive and technically detailed framework for the identification of novel cellular targets of a hypothetical therapeutic compound, designated here as "Compound X" in lieu of "RO495" for which no public data was found. The methodologies and strategies presented herein are designed to provide a robust and systematic approach to target discovery and validation, a critical phase in the drug development pipeline.

The identification of a drug's cellular targets is paramount to understanding its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This document provides a structured overview of key experimental strategies, data presentation formats, and the visualization of complex biological processes.

Data Presentation: Quantitative Analysis of Compound-Protein Interactions

The precise quantification of interactions between a compound and its potential protein targets is fundamental. The data should be organized to facilitate clear comparison and interpretation.

Table 1: Binding Affinity of Compound X to Putative Targets

| Target Protein | Method | Kd (nM) | Ki (nM) | IC50 (nM) | Hill Slope |

| Protein A | Surface Plasmon Resonance (SPR) | 15 | |||

| Protein B | Isothermal Titration Calorimetry (ITC) | 25 | |||

| Protein C | Fluorescence Polarization (FP) | 50 | 1.1 | ||

| Protein D | Enzyme-Linked Immunosorbent Assay (ELISA) | 120 | 0.9 | ||

| Controls | |||||

| Non-specific Binding | >10,000 |

Table 2: Proteome-Wide Analysis of Compound X Interactions

| Protein ID (Uniprot) | Gene Symbol | Cellular Localization | Fold Change (Treated vs. Control) | p-value | Post-Translational Modifications |

| P12345 | GENE1 | Nucleus | 3.2 | 0.001 | Phosphorylation (S235) |

| Q67890 | GENE2 | Cytoplasm | -2.5 | 0.005 | Ubiquitination (K48) |

| A1B2C3 | GENE3 | Membrane | 1.8 | 0.01 | Glycosylation (N123) |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are methodologies for key experiments in cellular target identification.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is employed to isolate and identify proteins that physically interact with Compound X.

-

Immobilization of Compound X:

-

Synthesize an analog of Compound X containing a reactive functional group (e.g., a primary amine or carboxyl group).

-

Covalently couple the analog to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's protocol.

-

Wash the beads extensively with coupling buffer and then a quenching buffer to block any remaining active sites.

-

-

Protein Extraction and Incubation:

-

Prepare a cell lysate from the biological system of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with the Compound X-immobilized beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with beads that have been treated with a blocking agent but not the compound.

-

-

Elution and Sample Preparation:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution with an excess of free Compound X, or by changing the pH or ionic strength of the buffer.

-

Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., in-solution or in-gel trypsin digestion).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Quantify the relative abundance of proteins in the experimental and control samples to identify specific binders.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of Compound X to its target proteins in a cellular context by measuring changes in their thermal stability.

-

Cell Treatment and Heating:

-

Treat cultured cells with Compound X at various concentrations or with a vehicle control.

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of temperatures for a defined period (e.g., 3 minutes).

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing thermally stable proteins) from the precipitated fraction by centrifugation.

-

Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry-based proteomics.

-

-

Data Analysis:

-

Generate a melting curve for the target protein by plotting the amount of soluble protein as a function of temperature.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

-

A shift in the Tm in the presence of Compound X indicates a direct binding interaction.

-

Visualization of Biological Pathways and Workflows

Visual representations are crucial for understanding the complex relationships within signaling pathways and experimental procedures. The following diagrams are generated using the DOT language.

Caption: A generalized workflow for identifying and validating novel cellular targets.

Caption: A hypothetical signaling pathway modulated by the inhibitory action of Compound X.

Methodological & Application

Application Notes and Protocols for RO495, a TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4][5] TYK2 plays a crucial role in the signaling pathways of cytokines such as interleukins (IL-12, IL-23) and type I interferons, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[6][7] By inhibiting TYK2, this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[8][9] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the in vitro efficacy of the TYK2 inhibitor this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on TYK2 has been quantified in cell-based pharmacological assays.

| Compound | Target | Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (nM) |

| This compound | TYK2 | Cell-Based | Set-2 | - | STAT5 Phosphorylation | 1.5 |

| This compound | TYK2 | Cell-Based | NK92 | IL-12 | STAT5 Phosphorylation | 1.5 |

Data sourced from publicly available information.[1]

Experimental Protocols

Biochemical TYK2 Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on TYK2 enzymatic activity. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant human TYK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

TYK2 substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

FRET donor and acceptor pair-labeled anti-phosphotyrosine antibody

-

This compound

-

DMSO (for compound dilution)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix containing the TYK2 enzyme and substrate peptide in kinase buffer. Add 10 µL of this mix to each well.

-

Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for TYK2.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add 10 µL of the FRET-labeled anti-phosphotyrosine antibody solution to each well to stop the reaction and initiate the detection signal.

-

Data Acquisition: Read the plate on a microplate reader capable of measuring FRET.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Materials:

-

A suitable cell line (e.g., NK-92, Set-2, or other cytokine-responsive cells)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α)

-

This compound

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Fixation buffer (e.g., Cytofix)

-

Permeabilization buffer (e.g., Perm Buffer III)

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and culture overnight.

-

Serum Starvation: The following day, gently wash the cells with PBS and replace the medium with serum-free medium for 2-4 hours to reduce basal signaling.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Cytokine Stimulation: Add the cytokine stimulant to the wells at a pre-determined optimal concentration and incubate for a short period (e.g., 15-30 minutes).

-

Cell Fixation: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fixation buffer. Incubate for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

-

Staining: Wash the cells with staining buffer (PBS with 2% FBS) and then incubate with the fluorescently labeled anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.

-

Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated DMSO control. Determine the IC50 value using a suitable curve-fitting model.

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the TYK2-mediated phosphorylation of STAT proteins.

References

- 1. This compound - 1 mg | Frans Fischer [fransfischer.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TYK2-STAT1-BCL2 Pathway Dependence in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]

Application Notes and Protocols for RO495, a TYK2 Inhibitor

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of RO495, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). This document is intended for researchers, scientists, and drug development professionals engaged in immunological and oncological research.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the non-receptor tyrosine-protein kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs). By inhibiting TYK2, this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the inflammatory response. This makes this compound a valuable tool for studying autoimmune diseases, inflammatory conditions, and certain cancers where the TYK2 signaling pathway is implicated.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1258296-60-4 |

| Chemical Formula | C₁₇H₁₄Cl₂N₆O |

| Molecular Weight | 389.24 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| IC₅₀ | 1.5 nM (in a cell-based assay) |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity in experimental settings.

| Solvent | Solubility |

| DMSO | ≥ 10 mg/mL (200.39 mM)[1][2] |

| Ethanol | Sparingly soluble (1-10 mg/mL)[1] |

Storage Recommendations:

| Form | Storage Temperature | Duration |

| Solid | -20°C | Long-term (months to years) |

| 0-4°C | Short-term (days to weeks) | |

| Stock Solution (in DMSO) | -80°C | Up to 6 months[3] |

| -20°C | Up to 1 month[3] | |

| 4°C | Up to 2 weeks |

Signaling Pathway

This compound inhibits the TYK2 signaling pathway, which is activated by various cytokines and leads to the phosphorylation of STAT proteins. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for TYK2 Inhibition in Murine Lupus Models

Topic: Recommended Dosage of TYK2 Inhibitors for Mouse Models of Lupus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation, leading to widespread tissue damage. The Janus kinase (JAK) signaling pathway, particularly Tyrosine Kinase 2 (TYK2), has emerged as a critical mediator in the pathogenesis of SLE. TYK2 is involved in the signaling of key cytokines such as Type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23, all of which are implicated in driving the autoimmune response in lupus.

This document provides detailed application notes and protocols for the use of TYK2 inhibitors in common mouse models of lupus, such as the NZB/W F1 and MRL/lpr strains. While direct preclinical data for a specific compound designated "RO495," a potent TYK2 inhibitor, is not publicly available, this guide consolidates published data from analogous TYK2 inhibitors to provide a comprehensive framework for researchers.

Mechanism of Action: TYK2 Inhibition in Lupus

TYK2 is a non-receptor tyrosine kinase that associates with the intracellular domains of cytokine receptors. Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation cascade leads to the transcription of genes involved in inflammation and immunity. In SLE, the TYK2 pathway is implicated in the aberrant immune responses that drive the disease.[1][2]

By inhibiting TYK2, the signaling of pathogenic cytokines is blocked, leading to a reduction in the autoimmune response. Preclinical studies with selective TYK2 inhibitors in mouse models of lupus have demonstrated significant therapeutic potential, including reduced autoantibody production, amelioration of kidney damage, and improved survival.[1][3][4]

Recommended Dosage and Administration in Lupus Mouse Models

The following tables summarize the recommended dosages for various TYK2 inhibitors that have been evaluated in preclinical lupus models. These can serve as a starting point for designing studies with novel TYK2 inhibitors like this compound.

Table 1: Summary of TYK2 Inhibitor Dosages in NZB/W F1 Mice

| Compound Name | Dosage | Route of Administration | Dosing Frequency | Study Duration | Key Findings | Reference |

| Deucravacitinib (BMS-986165) | 10 mg/kg | Oral (PO) | Once daily (QD) | 16 weeks | Reduced proteinuria and nephritis; superior to anti-IFNAR antibody. | [4] |

| SAR-20347 | 10, 25, 50 mg/kg | Oral (PO) | Not specified | 6 weeks | Dose-dependent decrease in plasma cells, Tfh cells, and germinal center B cells. | [3] |

| SAR-20351 | 25 mg/kg | Oral (PO) | Twice daily (BID) | 6 weeks | Significantly lowered pathological auto-antibody production. | [3][5] |

Table 2: Summary of TYK2/JAK Inhibitor Dosages in MRL/lpr Mice

| Compound Name | Dosage | Route of Administration | Dosing Frequency | Study Duration | Key Findings | Reference |

| SAR-20351 | 25 mg/kg | Oral (PO) | Twice daily (BID) | 6 weeks | No significant effect on auto-antibody production in this model. | [5] |

| CEP-33779 (JAK2 inhibitor) | 30, 55, 100 mg/kg | Oral (PO) | Not specified | 13 weeks (with a 7-week holiday) | Reduced lymphomegaly and splenomegaly at 55 and 100 mg/kg. | [6] |

Experimental Protocols

Protocol 1: Prophylactic Treatment of NZB/W F1 Mice with a TYK2 Inhibitor

Objective: To evaluate the efficacy of a TYK2 inhibitor in preventing the onset and progression of lupus-like disease in NZB/W F1 mice.

Materials:

-

Female NZB/W F1 mice (e.g., 16-20 weeks of age, prior to significant proteinuria)

-

TYK2 inhibitor (e.g., this compound)

-

Vehicle control (e.g., appropriate for compound formulation)

-

Oral gavage needles

-

Metabolic cages for urine collection

-

ELISA kits for anti-dsDNA antibodies

-

Reagents for kidney histology (formalin, paraffin, H&E and PAS stains)

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Baseline Measurements: At the start of the study, collect baseline body weights, urine for proteinuria analysis, and serum for anti-dsDNA antibody titers.

-

Randomization: Randomize mice into treatment and vehicle control groups (n=10-15 mice per group).

-

Dosing:

-

Prepare the TYK2 inhibitor formulation at the desired concentrations (e.g., starting with a dose comparable to those in Table 1, such as 10-25 mg/kg).

-

Administer the compound or vehicle via oral gavage once or twice daily.

-

-

Monitoring:

-

Monitor body weight weekly.

-

Collect urine every 2-4 weeks to assess proteinuria.

-

Collect blood via tail vein or retro-orbital sinus every 4 weeks to measure anti-dsDNA antibody levels.

-

-

Termination: At the end of the study (e.g., 16 weeks), euthanize the mice.

-

Tissue Collection and Analysis:

-

Collect blood for final serological analysis.

-

Harvest kidneys and fix in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with H&E and PAS to assess glomerulonephritis and immune complex deposition.

-

Harvest spleen for measurement of splenomegaly and flow cytometric analysis of immune cell populations (e.g., T cells, B cells, plasma cells).

-

Protocol 2: Therapeutic Treatment of MRL/lpr Mice with a TYK2 Inhibitor

Objective: To assess the therapeutic efficacy of a TYK2 inhibitor in established lupus-like disease in MRL/lpr mice.

Materials:

-

Female MRL/lpr mice (e.g., 8-12 weeks of age with established disease)

-

TYK2 inhibitor (e.g., this compound)

-

Vehicle control

-

Oral gavage needles

-

Calipers for measuring lymph node size

-

Urine analysis strips

-

ELISA kits for autoantibodies

Procedure:

-

Animal Acclimatization and Baseline: Acclimatize mice and collect baseline measurements as described in Protocol 1. MRL/lpr mice will already exhibit signs of disease, including lymphadenopathy and autoantibodies.

-

Randomization: Randomize mice into treatment and vehicle groups.

-

Dosing: Administer the TYK2 inhibitor or vehicle orally at selected doses (e.g., 25-50 mg/kg, based on data from analogous compounds).

-

Monitoring:

-

Monitor body weight and proteinuria weekly.

-

Measure the size of peripheral lymph nodes (e.g., axillary, inguinal) weekly using calipers.

-

Collect serum every 4 weeks for autoantibody analysis.

-

-

Termination: At the end of the study (e.g., 6-12 weeks), euthanize the mice.

-

Tissue Collection and Analysis:

-

Collect blood for final serological analysis.

-

Harvest kidneys for histological assessment of nephritis.

-

Harvest spleen and lymph nodes, weigh them to assess splenomegaly and lymphadenopathy, and process for flow cytometry or other immunological assays.

-

Visualizations

Signaling Pathway of TYK2 in Lupus Pathogenesis

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of a TYK2 Inhibitor

Caption: Experimental workflow for testing a TYK2 inhibitor in lupus mice.

Conclusion

The inhibition of TYK2 represents a promising therapeutic strategy for the treatment of SLE. While specific dosage and protocol information for this compound in lupus mouse models is not yet in the public domain, the extensive preclinical data available for other selective TYK2 inhibitors provide a robust foundation for initiating such studies. Researchers should consider the specific lupus model, the stage of the disease, and the pharmacokinetic properties of their compound when designing experiments. The protocols and data presented here offer a comprehensive guide for the preclinical evaluation of novel TYK2 inhibitors for this debilitating autoimmune disease.

References

- 1. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Combining RO495, a TYK2 Inhibitor, with Other Immunomodulators

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RO495 is identified as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). The following application notes and protocols are based on the established mechanism of action of TYK2 inhibitors and available data on similar compounds in this class, such as deucravacitinib. Specific preclinical and clinical data on the combination of this compound with other immunomodulators are limited in publicly available literature. Therefore, the information provided herein should be considered as a general guide and a starting point for investigating such combination therapies. All experimental work should be conducted in accordance with institutional and national guidelines.

Introduction to this compound and the TYK2 Signaling Pathway

This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. TYK2 plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By blocking TYK2, this compound can modulate the immune response by interfering with the differentiation and function of T helper 1 (Th1) and Th17 cells, which are pivotal in the pathogenesis of various immune-mediated disorders.[1][2]

The selectivity of TYK2 inhibitors for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key characteristic, potentially offering a more favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[3][4]

TYK2 Signaling Pathway Diagram

Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.